Product packaging for Bicyclo[3.2.1]octane-3-carboxylic acid(Cat. No.:CAS No. 6221-65-4)

Bicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B3147416
CAS No.: 6221-65-4
M. Wt: 154.21 g/mol
InChI Key: KTEWGIIYPCRLJJ-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[3.2.1]octane Scaffold in Organic Chemistry

Unique Structural Rigidity and Stereochemical Constraints

The bridged nature of the bicyclo[3.2.1]octane system imparts a high degree of conformational rigidity. vulcanchem.com Unlike more flexible acyclic or monocyclic structures, the spatial arrangement of substituents on this scaffold is well-defined. This rigidity is crucial in medicinal chemistry and drug design, as it allows for the precise positioning of functional groups to interact with biological targets. ucl.ac.ukrsc.org The constrained nature of the bicyclic system also dictates the stereochemical outcome of chemical reactions, providing a powerful tool for achieving high levels of selectivity in asymmetric synthesis. researchgate.net The predictable three-dimensional structure of the bicyclo[3.2.1]octane core allows for controlled facial selectivity in reactions, where reagents approach from the less sterically hindered face of the molecule.

Ubiquity in Complex Natural Products and Biologically Active Molecules

The bicyclo[3.2.1]octane framework is a common structural element in a wide array of biologically active natural products, particularly in sesquiterpenes and diterpenes. mdpi.comnih.gov Its presence in these molecules is a testament to the efficiency of biosynthetic pathways in constructing these intricate architectures. The interest in this scaffold is largely driven by its prevalence in many important natural compounds. researchgate.net The development of synthetic methods to access this core structure is therefore of great importance for the total synthesis of these natural products and the exploration of their medicinal properties. nih.gov

Below is an interactive data table showcasing some prominent examples of natural products and biologically active molecules that feature the bicyclo[3.2.1]octane core.

Compound NameClassBiological Activity/Significance
GelsemineAlkaloidAntinociceptive properties in chronic pain nih.govmdpi.com
PlatensimycinAntibioticPotent and broad-spectrum Gram-positive antibacterial activity nih.govmdpi.com
Vitisinol DNeolignanAntithrombotic properties nih.govmdpi.com
AconitineDiterpenoid AlkaloidHighly toxic, complex structure for synthetic challenge rsc.org
(+)-Dendrowardol CNatural ProductComplex synthetic target nih.govmdpi.com
IsopalhinineNatural ProductComplex synthetic target nih.govmdpi.com
WIN 35,428Synthetic CompoundDopamine (B1211576) transporter (DAT) inhibitor nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B3147416 Bicyclo[3.2.1]octane-3-carboxylic acid CAS No. 6221-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEWGIIYPCRLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284430
Record name Bicyclo[3.2.1]octane-3-carboxylic acid
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Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-65-4
Record name Bicyclo[3.2.1]octane-3-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.2.1]octane-3-carboxylic acid
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Record name bicyclo[3.2.1]octane-3-carboxylic acid
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Research Trajectories of Bicyclo 3.2.1 Octane 3 Carboxylic Acid

Strategies for Constructing the Bicyclo[3.2.1]octane Framework

The assembly of the bicyclo[3.2.1]octane skeleton can be achieved through a variety of elegant chemical transformations. These methods can be broadly categorized into intramolecular cyclization approaches and tandem or cascade reactions, each offering unique advantages in terms of efficiency and stereochemical control.

Intramolecular Cyclization Approaches

Intramolecular reactions are powerful tools for the construction of cyclic and polycyclic systems, as they often proceed with high efficiency due to favorable entropic factors. Several intramolecular strategies have been successfully applied to the synthesis of the bicyclo[3.2.1]octane framework.

The Intramolecular Diels-Alder (IMDA) reaction is a powerful and convergent method for the construction of complex polycyclic systems, including the bicyclo[3.2.1]octane framework. mdpi.comnih.govnih.govresearchgate.net This reaction involves a concerted [4+2] cycloaddition between a diene and a dienophile that are tethered within the same molecule. wikipedia.org The stereochemical outcome of the IMDA reaction is often highly predictable, making it a valuable tool in stereoselective synthesis. libretexts.org

A notable application of the IMDA reaction in the synthesis of functionalized bicyclo[3.2.1]octane systems starts from the monoterpene carvone (B1668592). mdpi.comnih.gov In this approach, carvone is converted into a 5-vinyl-1,3-cyclohexadiene derivative which then undergoes an IMDA reaction upon heating to form a tricyclo[3.2.1.02,7]octane intermediate. mdpi.com Subsequent regioselective cleavage of the cyclopropane ring within this tricyclic system yields the desired bicyclo[3.2.1]octane framework. mdpi.comnih.gov

The efficiency of the IMDA reaction can be influenced by several factors, including the nature of the tether connecting the diene and dienophile, and the presence of substituents on the reacting moieties. Lewis acid catalysis can also be employed to accelerate the reaction and enhance its stereoselectivity. researchgate.net

Table 1: Examples of IMDA Reactions in Bicyclo[3.2.1]octane Synthesis

Starting Material Key Intermediate Final Product Core Reference
Carvone Derivative 5-vinyl-1,3-cyclohexadiene Tricyclo[3.2.1.02,7]octane mdpi.comnih.gov

Acid-catalyzed cyclizations represent another important strategy for the construction of bridged bicyclic systems like bicyclo[3.2.1]octane. nih.gov These reactions typically involve the generation of a carbocationic intermediate which then undergoes an intramolecular attack to form the bicyclic framework. The regioselectivity and stereoselectivity of these cyclizations are often governed by the stability of the intermediate carbocations and the conformational preferences of the substrate.

One approach involves the acid-promoted rearrangement of a precursor molecule to form the bicyclo[3.2.1] system. For instance, treatment of certain substrates with a strong acid like trifluoromethanesulfonic acid (TfOH) can induce a protonation event followed by a rearrangement to yield the desired bicyclic structure. mdpi.com

Furthermore, acid catalysis can be employed in the cleavage of other bicyclic systems to generate intermediates that subsequently rearrange to the bicyclo[3.2.1]octane skeleton. For example, bicyclo[3.2.1]oct-2-en-8-one derivatives have been shown to cleave in acidic solution to form cycloheptene (B1346976) carboxylic acid derivatives, highlighting the role of acid in mediating ring transformations. gla.ac.uk

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of cyclic and polycyclic structures. rsc.org This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two double bonds to form a new cyclic alkene and a volatile byproduct, usually ethylene. RCM has been successfully applied to the synthesis of the bicyclo[3.2.1]octane framework, offering a convergent and efficient route to these complex structures. rsc.org

The success of an RCM reaction is highly dependent on the structure of the diene precursor and the choice of catalyst. In the context of bicyclo[3.2.1]octane synthesis, the strategic placement of two alkene moieties within an acyclic or macrocyclic precursor allows for their efficient cyclization to form the bridged bicyclic system. For example, a strategy has been reported for synthesizing the highly oxidized bicyclo[3.2.1]octane CD rings of aconitine, where a key step involves the use of RCM to form the C-ring. rsc.org

A competitive process to RCM is ring-rearrangement metathesis. It has been observed that with bicyclo[3.2.1]octenes, RCM occurs exclusively on a tetraene-variant to yield unique polycyclic bridged frameworks, while a reduced triene version undergoes ring-rearrangement metathesis. rsc.org

Table 2: RCM in the Synthesis of Bicyclic Systems

Precursor Type Catalyst Type Resulting System Reference
Tetraene-variant of bicyclo[3.2.1]octene Not specified Polycyclic bridged frameworks rsc.org

Tandem and Cascade Reactions in Bicyclic Construction

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. These elegant processes allow for the rapid construction of complex molecular architectures from simple starting materials.

The double Michael addition (DMA) has proven to be an expedient method for the synthesis of bicyclo[3.2.1]octane-3-ones. rsc.orgrsc.org This reaction involves the conjugate addition of a nucleophile to a dienone, followed by a second intramolecular Michael addition to form the bicyclic system. researchgate.net

In a typical protocol, a carbon nucleophile is reacted with a 2,6-cycloheptadien-1-one (B3376394). rsc.org The reaction proceeds with good yields and can provide control over the stereochemistry of the newly formed bridged center. rsc.orgresearchgate.net For instance, the use of methylcyanoacetate and ethylnitroacetate as nucleophiles with 2,6-cycloheptadien-1-one has been shown to produce the corresponding bicyclo[3.2.1]octane-3-ones in high yields. rsc.org

The efficiency and stereochemical outcome of the DMA can be influenced by reaction conditions such as temperature and concentration. For example, in the synthesis of related bicyclo[3.3.1]nonanes, heating at 80 °C in diluted conditions was found to affect the diastereomeric ratio of the products. rsc.org

Table 3: Examples of Double Michael Addition for Bicyclo[3.2.1]octane-3-one Synthesis

Dienone Nucleophile Yield Reference
2,6-cycloheptadien-1-one Methylcyanoacetate 77% rsc.org
Palladium-Catalyzed Cascade Reactions (e.g., Heck/Carbonylation Desymmetrization)

Palladium-catalyzed reactions have become powerful tools for constructing complex molecular architectures. A notable strategy for assembling the bicyclo[3.2.1]octane skeleton is the asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov This method efficiently creates multifunctional chiral bicyclo[3.2.1]octanes with high levels of diastereo- and enantioselectivity. nih.gov

The reaction typically involves a palladium catalyst, such as Pd(dba)₂ or Pd₂(dba)₃·CHCl₃, in combination with a chiral ligand like (S)-difluorphos. researchgate.netsciengine.com The process is initiated by a Heck-type insertion followed by carbonylation, where alcohols, phenols, or amines act as versatile coupling reagents. nih.gov This cascade reaction allows for the construction of the bicyclic system while establishing one all-carbon quaternary and two tertiary stereocenters in a single operation. nih.gov The desymmetrization approach provides access to a range of chiral bicyclo[3.2.1]octane products with reported yields between 50% and 98% and enantiomeric excesses (ee) from 88% to 97%. researchgate.netsciengine.com A related palladium-catalyzed asymmetric tandem carbonylation-Heck reaction of cyclopentenes with carbon monoxide has also been developed, affording chiral bicyclo[3.2.1]octenes. nih.gov

Table 1: Palladium-Catalyzed Asymmetric Heck/Carbonylation for Bicyclo[3.2.1]octane Synthesis nih.govresearchgate.netsciengine.com
Catalyst SystemLigandReaction TypeYield RangeEnantioselectivity (ee)Key Features
Pd(dba)₂ or Pd₂(dba)₃·CHCl₃(S)-difluorphosAsymmetric Tandem Heck/Carbonylation50-98%88-97%Forms one quaternary and two tertiary stereocenters
Organocatalytic Domino Michael/Aldol Reactions

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of complex cyclic systems. The domino Michael/aldol reaction has been effectively employed for the direct preparation of medicinally and synthetically relevant bicyclo[3.2.1]octane derivatives. acs.orgnih.gov This strategy facilitates the construction of the bicyclic core with up to four stereogenic centers, including two quaternary carbons. acs.orgnih.gov

The reaction typically involves the use of a chiral aminocatalyst to activate the substrates. In one example, cyclic 1,3-ketoesters react with β,γ-unsaturated 1,2-ketoesters in a domino sequence. nih.gov The reaction proceeds with good yields (53–98%), moderate to good diastereoselectivities (1:1 to 5:1 dr), and high enantioselectivities (up to 95:5 ee). nih.gov Similarly, a Lewis base-catalyzed domino Michael/aldol reaction between α,β-unsaturated aldehydes and 1,2-diones produces chiral bicyclo[3.2.1]octane-6-carbaldehydes in good to excellent enantioselectivities (90–98% ee). nih.gov These organocatalytic methods provide a highly efficient route to polyfunctionalized bicyclo[3.2.1]octanes under mild conditions. mdpi.com

Table 2: Organocatalytic Domino Reactions for Bicyclo[3.2.1]octane Synthesis acs.orgnih.govnih.gov
ReactantsCatalyst TypeYield RangeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersChiral Amine53-98%1:1 to 5:1up to 95%
α,β-Unsaturated aldehydes and 1,2-dionesLewis BaseNot specifiedDiastereoselective90-98%

Functional Group Transformations and Ring Manipulations

Cyclopropane Ring Opening and Cleavage Reactions (e.g., Samarium Diiodide-Mediated)

A powerful strategy for constructing the bicyclo[3.2.1]octane framework involves the cleavage of a bond within a more strained tricyclic precursor, such as a tricyclo[3.2.1.02,7]octane derivative. nih.gov The ring opening of a cyclopropyl (B3062369) ketone moiety within this system provides a direct route to the desired bicyclic structure. nih.govmdpi.comnih.govresearchgate.net

Samarium(II) diiodide (SmI₂) has proven to be a particularly effective reagent for this transformation. nih.govrsc.orgbohrium.comnih.gov The treatment of a tricyclic ketone with a solution of SmI₂ in the presence of a proton source like tert-butanol (B103910) results in the regioselective cleavage of the internal C1-C2 bond of the cyclopropane ring. nih.gov This homogenous electron transfer reaction cleanly affords the bicyclo[3.2.1]octane ring system, often in high yield (e.g., 80%). nih.gov The stereochemistry of the resulting product can be controlled by the reaction conditions. nih.gov An alternative to this radical-mediated opening is an acid-catalyzed nucleophilic addition, where reagents like methanol (B129727) in the presence of an acid catalyst can also induce efficient and regioselective ring opening to yield functionalized bicyclo[3.2.1]octenes. nih.govresearchgate.net

Oxidative Transformations in Bicyclic Ketones

Oxidative reactions of bicyclic ketones can be utilized to form or modify the bicyclo[3.2.1]octane system. One classic example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester or lactone through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction can be applied to bicyclic ketones to generate lactones with the bicyclo[3.2.1]octane framework, which can then be further manipulated. google.com Oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide are commonly used. google.com

Furthermore, oxidative radical conditions can be employed to construct the bicyclo[3.2.1]octane skeleton. For instance, a 5-exo-cyclization between a β-keto ester function and a dimethylallyl group, induced by an oxidative radical process, has been successfully used to build the bicyclic system. researchgate.net

Beckmann Rearrangement of Bicyclo[3.2.1]octane Oximes

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or lactam under acidic conditions. This rearrangement has been applied to oximes derived from bicyclo[3.2.1]octane ketones to synthesize nitrogen-containing heterocyclic analogues (azabicyclo[3.2.1]octanes). core.ac.ukresearchgate.netrsc.orguniv.kiev.ua

Studies on 8-oximinobicyclo[3.2.1]octane-3-carboxylic acids have shown that the reaction outcome can depend on the stereochemistry of the oxime (syn- or anti-). core.ac.uk For example, when heated in trifluoroacetic acid, the syn-oxime can undergo a classical Beckmann rearrangement to form the expected lactam. core.ac.uk In contrast, the anti-oxime may yield a mixture of products, including the rearranged lactam and a lactone formed via a fragmentation-recyclization pathway. core.ac.uk The presence of a neighboring carboxylic acid group can influence the course of the rearrangement. core.ac.ukresearchgate.netuniv.kiev.ua This method provides a valuable route for introducing a nitrogen atom into the bicyclic core, leading to the synthesis of functionalized lactams. nih.gov

Enantioselective Synthesis of Chiral this compound Analogues

The demand for enantiomerically pure compounds in pharmaceutical research has driven the development of numerous enantioselective synthetic methods for chiral bicyclo[3.2.1]octane analogues.

As discussed previously, both palladium-catalyzed and organocatalytic domino reactions are powerful tools for the asymmetric synthesis of this framework. The palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of prochiral cyclopentenes provides excellent enantiocontrol, yielding bicyclo[3.2.1]octanes with high enantiomeric excess. nih.govacs.org Similarly, organocatalytic domino Michael/aldol reactions, using chiral amine catalysts, allow for the highly enantio- and diastereoselective preparation of complex bicyclo[3.2.1]octane derivatives. acs.orgnih.gov

Another effective strategy involves the use of starting materials from the chiral pool. For example, the commercially available monoterpene (R)-carvone has been efficiently converted into enantiopure tricyclo[3.2.1.02,7]octane and bicyclo[3.2.1]octane systems. nih.govmdpi.comnih.govresearchgate.net This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products through a sequence involving key steps like an intramolecular Diels-Alder reaction and a subsequent cyclopropane ring opening. nih.gov These varied strategies provide a robust toolkit for accessing specific chiral analogues of this compound for further investigation.

Utilization of Chiral Pool Precursors (e.g., Carvone-Derived Systems)

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. escholarship.org The monoterpene carvone, which is commercially available in both (R)-(-) and (S)-(+) forms, is a widely used chiral precursor for the synthesis of enantiopure bicyclo[3.2.1]octane systems. nih.govresearchgate.netmdpi.com The inherent chirality and versatile functional groups of carvone provide a strategic advantage for constructing the bicyclic scaffold. nih.govmdpi.com

A common strategy involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derived from carvone. nih.govresearchgate.net This approach effectively establishes the core bicyclo[3.2.1]octane framework. Subsequent transformations, such as the cleavage of a cyclopropane ring formed in an intermediate step, can introduce further functionalization and lead to the desired highly functionalized bicyclo[3.2.1]oct-1-ene derivatives in an enantiopure form. nih.govresearchgate.net The synthesis often begins with the methoxycarbonylation of carvone to install a versatile β-keto ester group, which facilitates the construction of the diene system required for the key cycloaddition. nih.gov

Asymmetric Catalysis in Bicyclo[3.2.1]octane Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral or prochiral precursors, complementing the chiral pool approach. researchgate.net Both organocatalysis and metal-based catalysis have been successfully employed to construct this bridged ring system with high enantiomeric excess.

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has provided numerous elegant and efficient pathways to enantioenriched bicyclo[3.2.1]octane derivatives. researchgate.netnih.gov Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly prominent in this area.

One of the most successful strategies is the organocatalytic asymmetric domino Michael-Henry reaction. For instance, the reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by proline derivatives, affords substituted bicyclo[3.2.1]octan-2-ones. nih.gov This process constructs the bicyclic core and establishes four contiguous stereogenic centers in a single step, often as a single diastereoisomer and with excellent enantioselectivities. nih.gov Similarly, domino Michael/Aldol reactions have been developed for the direct synthesis of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons. nih.gov These reactions, often catalyzed by chiral primary amine derivatives like Takemoto's catalyst or quinine-squaramide catalysts, can tolerate a wide variety of substrates, leading to highly functionalized products in good yields and with high stereoselectivity. nih.govresearchgate.netrsc.org

Another powerful organocatalytic method is the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization of enone diones. rsc.org This approach involves an intramolecular Michael addition within a 2,2-disubstituted cyclic 1,3-diketone, creating the bridged bicyclic product with high enantioselectivity. rsc.org This transformation is notable for its ability to generate an all-carbon quaternary center at a bridgehead position. rsc.orgnih.gov

Catalyst TypeReactionSubstratesKey FeaturesYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Proline DerivativesDomino Michael-Henry1,4-Cyclohexanedione, NitroalkenesForms four stereocenters.GoodSingle diastereoisomerExcellent
Quinine-SquaramideDomino [3+2] Annulation2-Hydroxy-p-quinones, α-AlkylnitroethylenesLow catalyst loading (down to 500 ppm).HighUp to single drHigh
Chiral Phosphoric AcidDesymmetrizing Michael CyclizationEnone dionesCreates all-carbon quaternary center.High-High
Takemoto's CatalystDomino Michael/AldolCyclic 1,3-ketoesters, β,γ-Unsaturated amidesForms polysubstituted bicyclic systems.GoodGoodUp to 95:5

Transition metal catalysis offers complementary methods for the asymmetric synthesis and functionalization of the bicyclo[3.2.1]octane skeleton. These reactions often leverage the unique reactivity of metal centers to facilitate challenging transformations.

Palladium catalysis has been successfully applied in the asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes. researchgate.net This method provides a route to a variety of enantioenriched bicyclo[3.2.1]octadienes in excellent yields and with exceptional enantioselectivities, often exceeding 99% ee. researchgate.net The resulting enone and olefin functionalities within the product serve as valuable handles for further synthetic modifications. researchgate.net

Rhodium catalysts have also been employed in the context of functionalizing bicyclic systems. For example, a chiral sulfoxide (B87167) ligand derived from a bicyclo[3.3.1]nonane has been used to prepare a rhodium catalyst for the asymmetric 1,4-addition of phenylboronic acid to a cyclic enone. nih.gov This demonstrates the potential for chiral bicyclic scaffolds to act as ligands in other metal-catalyzed asymmetric reactions, a principle applicable to the functionalization of bicyclo[3.2.1]octane derivatives. nih.gov The development of metal-catalyzed reactions, including cycloadditions and rearrangements, has been a key area of progress in accessing these complex scaffolds. researchgate.net

Derivatization and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the bicyclo[3.2.1]octane scaffold is a key functional handle that allows for the synthesis of a diverse range of derivatives. Standard organic transformations can be applied to this moiety to generate esters, amides, and other functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of new materials.

The conversion of this compound into its corresponding amides and esters is readily achieved through established protocols. google.com Amidation can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride. google.com For example, treatment of a substituted this compound with a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine, yields the desired carboxamide derivative. google.com

Esterification can be accomplished under various conditions. A straightforward method involves the reaction of the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates, the carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then undergoes nucleophilic substitution with an alkyl halide to form the ester. google.com For instance, methyl 3-methylbicyclo[3.2.1]octane-3-carboxylate can be prepared by reacting the corresponding carboxylic acid with a methylating agent after deprotonation with a strong base like lithium diisopropylamide (LDA). google.com These transformations are fundamental for creating libraries of compounds for biological screening. researchgate.netmdpi.com

The introduction of an amino group to the this compound core generates bicyclic β-amino acid derivatives, which are valuable building blocks in peptide research and medicinal chemistry. arkat-usa.org The synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been reported. nih.gov These conformationally restricted amino acids are of interest as model substrates for studying amino acid transport systems. nih.gov

One synthetic approach to azabicyclic β-amino acid derivatives involves starting from norbornene β-amino acids. arkat-usa.org The key steps include the oxidative cleavage of a dihydroxylated intermediate, followed by a reductive amination to close the ring and form the 3-azabicyclo[3.2.1]octane skeleton. arkat-usa.org While this creates an analogue with a nitrogen atom in the ring, it highlights a ring-restructuring strategy. The direct synthesis of 3-aminothis compound provides an optically symmetrical amino acid, which simplifies analysis in biological systems as it does not require optical resolution. nih.gov

Mechanistic Organic Chemistry and Reactivity of Bicyclo 3.2.1 Octane 3 Carboxylic Acid

Reaction Mechanism Elucidation in Key Transformations

Understanding the mechanisms of reactions that form or transform the bicyclo[3.2.1]octane skeleton is crucial for the strategic design of complex molecules. These investigations shed light on the interplay of electronic effects, strain, and stereochemistry that govern the reactivity of this bridged bicyclic system.

The construction of the bicyclo[3.2.1]octane ring system is often achieved through intramolecular cycloaddition reactions, where the mechanism dictates the stereochemical and regiochemical outcome. A key strategy involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative. mdpi.comresearchgate.net This pericyclic reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming a tricyclo[3.2.1.0²⁷]octane intermediate, which can subsequently be transformed into the desired bicyclo[3.2.1]octane framework. mdpi.comresearchgate.net

Another powerful method for constructing related heterocyclic scaffolds is the intramolecular 1,3-dipolar cycloaddition of azomethine ylides. acs.org In this process, an azomethine ylide, generated in situ, reacts with a tethered dipolarophile (an alkene or alkyne) within the same molecule. This reaction is also a concerted, pericyclic process that allows for the efficient and stereocontrolled formation of complex, fused ring systems. acs.org

Palladium-catalyzed cyclizations also provide a mechanistic pathway to this framework. For instance, the reaction of a propargylic ester with a bis-nucleophile like a β-keto ester can proceed through a π-allylpalladium intermediate. Subsequent intramolecular attack by an enolate generates the bicyclo[3.2.1]octenone core in a highly stereoselective manner. clockss.org The stereoselectivity is controlled by the geometry of the transition state, which minimizes steric repulsion. clockss.org

Reductive cleavage reactions are instrumental in transforming precursors into the bicyclo[3.2.1]octane system. Samarium(II) diiodide (SmI₂), a potent single-electron transfer agent, is frequently employed for this purpose. nih.govrsc.org A notable application is the regioselective cleavage of a cyclopropane (B1198618) ring in tricyclo[3.2.1.0²⁷]octan-3-one intermediates. mdpi.comnih.gov

The mechanism of SmI₂-mediated reduction typically involves two potential pathways. nih.gov

Direct Reductive Cleavage: If a substituent alpha to a carbonyl group is a good leaving group (e.g., a halide), SmI₂ can induce a single-electron transfer to break that bond, forming a stabilized radical. A second electron transfer then generates a samarium(III) enolate. nih.gov

Ketyl Radical Formation: If no labile group is present, the initial electron transfer occurs at the carbonyl group, forming a ketyl radical anion intermediate. This intermediate can then undergo further reactions, such as a second reduction to a carbanion or coupling with an unsaturated moiety. rsc.orgnih.gov

In the cleavage of the tricyclic cyclopropyl (B3062369) ketone, the reaction is believed to proceed through the formation of a ketyl radical at the carbonyl group. This is followed by cleavage of the strained C1-C2 bond of the cyclopropane ring to afford the bicyclo[3.2.1]octane ring system. mdpi.comnih.gov The presence of a proton source, such as tert-butanol (B103910), is often crucial for the efficiency of the reaction. mdpi.com

Table 1: Mechanistic Pathways in SmI₂-Mediated Reductions
PathwayInitial StepKey IntermediateSubsequent StepFinal Product Type
Direct CleavageSET to α-substituentStabilized RadicalSecond SETSm(III) Enolate
Ketyl FormationSET to CarbonylKetyl Radical AnionBond Cleavage or Second SETRing-Opened Product or Carbanion

The decarboxylation of β-keto acids within the rigid bicyclo[3.2.1]octane framework serves as an excellent model for studying the influence of stereoelectronic effects and ring strain on reaction mechanisms. masterorganicchemistry.commasterorganicchemistry.com The loss of carbon dioxide from these systems is highly dependent on the geometry of the molecule. nih.gov

The decarboxylation of β-keto acids is widely understood to proceed through a concerted mechanism involving a cyclic, six-membered transition state. masterorganicchemistry.comnih.gov In this transition state, the carboxylic proton is transferred to the carbonyl oxygen simultaneously with the cleavage of the C-C bond, leading to the formation of an enol intermediate and carbon dioxide. masterorganicchemistry.com This pathway avoids the formation of high-energy charged intermediates. masterorganicchemistry.com Theoretical studies predict a transition structure with nearly complete proton transfer from the acid to the keto group. nih.gov The enol intermediate subsequently tautomerizes to the more stable ketone.

The rigid structure of the bicyclo[3.2.1]octane system imposes significant geometric constraints that affect the rate of decarboxylation, a phenomenon closely linked to Bredt's Rule. masterorganicchemistry.commasterorganicchemistry.com Bredt's rule states that a double bond cannot be formed at a bridgehead position in a small, bridged ring system because the resulting p-orbital misalignment would induce excessive angle and ring strain. wikipedia.orgsci-hub.se

The decarboxylation of a β-keto acid proceeds through an enol intermediate, which contains a C=C double bond. masterorganicchemistry.com If the formation of this enol requires placing a double bond at a bridgehead carbon, the reaction will be significantly hindered or completely inhibited, in accordance with Bredt's rule. wikipedia.org Studies on β-keto acids within the bicyclo[3.2.1]octane system have shown that the rate of decarboxylation is strongly correlated with the dihedral angle between the C-COOH bond being broken and the π-system of the adjacent carbonyl group. masterorganicchemistry.com An ideal alignment (dihedral angle of 90°) allows for optimal orbital overlap in the transition state, facilitating the reaction. Deviations from this ideal geometry, enforced by the bicyclic framework, lead to slower reaction rates. For example, bicyclo[2.2.1]heptan-7-one-1-carboxylic acid is stable to decarboxylation even at temperatures above 500 °C because the reaction would require the formation of a prohibited anti-Bredt enol. wikipedia.org

Table 2: Factors Influencing Decarboxylation in Bicyclic Systems
FactorInfluence on Reaction RateMechanistic Rationale
Concerted Cyclic Transition StateFacilitates reactionLowers activation energy by avoiding charged intermediates.
Orbital Alignment (Dihedral Angle)Crucial for rateOptimal overlap between the breaking C-C σ-bond and the carbonyl π-system stabilizes the transition state.
Bredt's Rule (Ring Strain)Can inhibit reactionPrevents formation of high-energy, strained bridgehead enol intermediates.

Investigations into Decarboxylation Pathways in Bridged Bicyclo[3.2.1]octane Systems

Stereochemical Control and Regioselectivity in Bicyclo[3.2.1]octane Chemistry

The conformational rigidity of the bicyclo[3.2.1]octane skeleton provides an excellent platform for achieving high levels of stereochemical and regiochemical control in chemical reactions. researchgate.netsmolecule.com The fixed spatial arrangement of substituents allows for predictable facial selectivity in additions to carbonyls and double bonds.

For example, organocatalytic domino Michael/Aldol (B89426) reactions have been developed for the enantio- and diastereoselective synthesis of bicyclo[3.2.1]octane derivatives bearing multiple stereocenters. researchgate.net Similarly, the acid-catalyzed opening of a tricyclic cyclopropyl ketone with a nucleophile like methanol (B129727) proceeds with high regio- and stereoselectivity, attacking from the less hindered face to functionalize the C-7 position selectively. mdpi.com This control is a direct consequence of the steric environment created by the bridged ring system. The development of these stereocontrolled methods is critical for the synthesis of optically active scaffolds for use in medicinal chemistry and natural product synthesis. researchgate.netrsc.org

Factors Governing Diastereoselectivity in Bicyclic Annulations

The construction of the bicyclo[3.2.1]octane core often involves annulation reactions where the control of stereochemistry is paramount. Diastereoselectivity in these transformations is governed by a combination of factors including the choice of catalyst, the structure of the substrates, and the specific reaction conditions employed. Organocatalytic domino reactions, for instance, have emerged as powerful tools for the asymmetric synthesis of highly functionalized bicyclo[3.2.1]octanes.

In domino Michael/Aldol reactions, the catalyst plays a crucial role in orchestrating the stereochemical outcome. Chiral aminocatalysts, such as those derived from cyclohexanediamine, can effectively control the facial selectivity of both the initial Michael addition and the subsequent intramolecular aldol cyclization. nih.gov The reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters, catalyzed by a thiourea-based organocatalyst, can generate up to four stereogenic centers, including two quaternary carbons, with good to high diastereoselectivity. nih.gov The substitution pattern on both the Michael acceptor and the dicarbonyl precursor significantly influences the diastereomeric ratio (dr). For example, in the reaction between 1,3-cyclohexanedione (B196179) and various enals, an α-methyl group on the enal can invert the stereochemical preference from the typically favored exo-ketol to the endo-alcohol product. mdpi.com

Gold-catalyzed cascade reactions also provide a diastereoselective route to related oxabicyclo[3.2.1]octane systems. A domino sequence involving cyclization and semi-pinacol rearrangements, initiated by a Au(I) catalyst, can assemble the core structure with high stereocontrol, forming two oxygenated quaternary chiral centers. nih.gov The choice of the gold catalyst and its ligands is critical for achieving high yields and selectivity. nih.gov

Reaction TypeCatalyst/ReagentsSubstratesKey Factors Influencing DiastereoselectivityTypical Diastereomeric Ratio (dr)
Domino Michael/AldolThiourea-based organocatalyst (e.g., Takemoto's catalyst)Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersCatalyst structure, substituents on both reactants1:1 to 5:1 nih.gov
Domino Michael/AldolN-heterocyclic carbene (NHC)1,3-Diketones and α,β-unsaturated aldehydesSubstituents on the aldehyde (α- vs β-position)Exo/endo selectivity varies; e.g., 37:50 for β-methyl substituted aldehyde mdpi.com
Gold-Catalyzed CascadePh₃PAuNTf₂Cyclohexane-trans-1,4-diol with an alkyne side chainChoice of Au(I) catalyst and ligandsHigh diastereoselectivity reported nih.gov

Regioselective Cleavage Reactions of Tricyclic Precursors to Bicyclo[3.2.1]octanes

A common and effective strategy for synthesizing the bicyclo[3.2.1]octane skeleton involves the regioselective cleavage of a specific bond in a more strained tricyclic precursor. This approach leverages the release of ring strain to drive the formation of the desired bicyclic system. The choice of reagent and the structure of the tricyclic starting material are critical for controlling the regioselectivity of the cleavage.

One prominent class of precursors are tricyclo[3.2.1.0²˒⁷]octane derivatives, which can be accessed via intramolecular Diels-Alder reactions. nih.govmdpi.com The strained cyclopropane ring within this framework is susceptible to cleavage. For instance, treatment of a tricyclo[3.2.1.0²˒⁷]octan-3-one system with samarium(II) iodide (SmI₂) in the presence of a proton source like tert-butanol leads to the clean and regioselective cleavage of the C1-C2 bond of the cyclopropane ring. mdpi.com This method is a reductive opening that yields a functionalized bicyclo[3.2.1]octane. Alternatively, acid-catalyzed nucleophilic addition to the cyclopropyl ketone moiety can also induce a rapid and efficient opening of the cyclopropane ring to afford the bicyclo[3.2.1]octane framework. mdpi.com

Another important class of precursors are tricyclo[3.3.0.0²˒⁸]octanones. The regioselective cleavage of the cyclopropyl ring in these systems can be achieved using hydrochloric acid in an ionic liquid, which has been shown to provide the corresponding bicyclo[3.2.1]octanones in very good yields and with faster reaction times compared to conventional organic solvents. researcher.life This method highlights how the reaction medium can influence the efficiency and outcome of the cleavage reaction.

Tricyclic PrecursorCleavage Reagent/ConditionsBond CleavedResulting Bicyclic SystemRef.
Tricyclo[3.2.1.0²˒⁷]octan-3-oneSmI₂, THF/t-BuOH, -40°CC1-C2 of cyclopropaneBicyclo[3.2.1]octane (β-keto ester) mdpi.com
Tricyclo[3.2.1.0²˒⁷]octan-3-oneAcid catalyst (e.g., HCl) with nucleophilesC1-C2 or C1-C7 of cyclopropaneBicyclo[3.2.1]octane derivatives mdpi.com
Tricyclo[3.3.0.0²˒⁸]octanoneHydrochloric acid in BMImCl (ionic liquid)Cyclopropane ringBicyclo[3.2.1]octanone researcher.life

Intramolecular Rearrangements and Cycloisomerizations within the Bicyclo[3.2.1]octane Scaffold

Intramolecular reactions are fundamental to both the construction and functionalization of the bicyclo[3.2.1]octane core. These transformations, which include rearrangements and cycloisomerizations, can efficiently build the complex, bridged architecture from simpler acyclic or monocyclic precursors.

Cycloisomerization Reactions: Metal-catalyzed cycloisomerizations of appropriately designed enynes or diynes are powerful methods for forging the bicyclo[3.2.1]octane skeleton. For example, a late-stage ruthenium-catalyzed enyne cycloisomerization has been employed as a key step in the synthesis of the highly oxidized bicyclo[3.2.1]octane ring system found in aconitine. rsc.org Similarly, gold(I) catalysts can trigger the cycloisomerization of 1,5-enynes containing a cyclopropylidene moiety to produce the bicyclo[3.2.1]octane core with high diastereocontrol. researchgate.net The Conia-ene reaction, which is the intramolecular addition of an enol to an alkyne, is another key cycloisomerization used to build this scaffold. It can be catalyzed by various Lewis acids, such as InCl₃, or proceed under thermal conditions. nih.govthieme-connect.com

Radical Cyclizations: Manganese(III)-mediated radical cyclizations offer a complementary approach. This method has been successfully applied to the synthesis of the bicyclo[3.2.1]octane fragment of natural products like rhodojaponin III and (−)-glaucocalyxin A. nih.govmdpi.comnih.gov The reaction typically involves the Mn(III)-mediated generation of a radical from a β-keto ester or a related active methylene (B1212753) compound, which then undergoes an intramolecular addition to a tethered alkyne, executing a 5-exo-dig cyclization to form the bicyclic system. nih.govd-nb.info

Skeletal Rearrangements: The bicyclo[3.2.1]octane framework itself can be the subject of rearrangements. The Beckmann rearrangement of oximes derived from bicyclo[3.2.1]octan-8-one-3-carboxylic acid has been studied. core.ac.ukuniv.kiev.ua The stereochemistry of the oxime (syn or anti) dictates the reaction pathway. While the syn-oxime undergoes a classical Beckmann rearrangement to form a lactam, the anti-oxime can yield a mixture of the rearranged lactam and a lactone, the latter arising from a fragmentation-recyclization process influenced by the neighboring carboxylic acid group. core.ac.uk

Reaction TypeCatalyst/ConditionsPrecursor TypeProductRef.
Enyne CycloisomerizationRuthenium catalystAlkene and alkyne tethered within a polycyclic systemHighly oxidized bicyclo[3.2.1]octane ring rsc.org
Conia-ene CyclizationAu(I) catalyst or InCl₃Alkynyl ketoneBicyclo[3.2.1]octane fragment nih.govthieme-connect.com
Radical CyclizationMn(OAc)₃Alkynyl ketone or related β-dicarbonyl compoundFunctionalized bicyclo[3.2.1]octane nih.govmdpi.comnih.gov
Beckmann RearrangementTrifluoroacetic acid, heatsyn-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acidsyn-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid (lactam) core.ac.uk
Beckmann Fragmentation/RecyclizationTrifluoroacetic acid, heatanti-8-Oximinothis compoundMixture of lactam and lactone core.ac.uk

Advanced Spectroscopic and Structural Elucidation of Bicyclo 3.2.1 Octane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of bicyclo[3.2.1]octane-3-carboxylic acid, providing profound insights into its atomic connectivity and three-dimensional arrangement.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound provide a fundamental fingerprint of its molecular structure. While the exact chemical shifts can vary slightly based on solvent and isomeric form (endo/exo), analysis of related structures allows for a detailed prediction.

For the ¹H NMR spectrum, the bridgehead protons (H-1 and H-5) typically appear as broad multiplets in the range of 2.4-2.8 ppm. The proton at C-3, alpha to the carboxylic acid group, is expected to be a multiplet around 2.5-3.0 ppm, its chemical shift influenced by the electronegativity of the carboxyl group. The remaining methylene (B1212753) protons on the bicyclic skeleton would produce a complex series of overlapping multiplets between 1.5 and 2.0 ppm.

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. The bridgehead carbons (C-1 and C-5) are expected in the 35-45 ppm region. The carbon bearing the carboxylic acid group (C-3) would resonate around 40-50 ppm. The remaining methylene carbons (C-2, C-4, C-6, C-7, C-8) are typically found in the 20-40 ppm range. cdnsciencepub.comcore.ac.uk For instance, data from a closely related derivative, syn-8-oximinothis compound, shows skeletal carbons resonating at 38.1, 37.4, 35.4, 34.1, 31.6, 25.2, and 25.1 ppm. core.ac.uk

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-COOH~10-12 (broad s)~175-180
1, 5 (Bridgehead)~2.4-2.8 (m)~35-45
3~2.5-3.0 (m)~40-50
2, 4, 6, 7, 8~1.5-2.0 (m)~20-40

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for elucidating the compound's stereochemistry. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It would be used to trace the connectivity of protons around the rings, for example, confirming the adjacencies of H-2 and H-4 to H-3.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). researchgate.net This allows for the direct assignment of a proton's signal to the carbon it is attached to, resolving any ambiguity from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. This is critical for piecing together the entire molecular framework. For example, correlations from the bridgehead protons (H-1, H-5) to various carbons in both rings would confirm the bicyclo[3.2.1]octane skeleton. Correlations from protons on C-2 and C-4 to the carbonyl carbon would definitively place the carboxylic acid group at the C-3 position. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net This is paramount for determining the stereochemistry, such as the endo or exo orientation of the carboxylic acid group. For instance, a NOESY correlation between H-3 and the syn-proton at C-8 would suggest an exo configuration for the carboxylic acid, while a correlation to the C-6 and C-7 protons would indicate an endo configuration. nih.gov

Configurational and Conformational Assignments via Advanced NMR Methodologies

The bicyclo[3.2.1]octane system exists in a strained conformation, and the orientation of the substituent at C-3 is a key structural feature. Advanced NMR methods are used to define this three-dimensional structure. The primary conformations of the bicyclo[3.2.1]octane skeleton are a chair for the six-membered ring and an envelope for the five-membered ring. uni-regensburg.de

The relative configuration (endo vs. exo) of the carboxylic acid group can be determined by analyzing proton-proton coupling constants (³JHH) and through-space NOE correlations. cdnsciencepub.comnih.gov The magnitude of the coupling constant between H-3 and the adjacent protons on C-2 and C-4 is dependent on the dihedral angle between them, which differs for the endo and exo isomers. NOESY experiments provide definitive proof by showing spatial proximities. For example, in a related system, strong NOE correlation signals between specific protons were used to unequivocally establish the spatial orientation of substituent groups. mdpi.com

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR is powerful for determining relative stereochemistry, X-ray crystallography provides the definitive, unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. google.com For this compound, which is chiral, crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles.

This technique would confirm the chair-envelope conformation of the bicyclic system and would irrefutably establish the endo or exo position of the carboxylic acid group. In the broader context of bicyclo[3.2.1]octane derivatives, X-ray analysis has been crucial for confirming structures, especially for complex natural products where NMR data alone might be ambiguous. uniroma1.it The absolute configuration is often determined using the Flack parameter, which provides a high degree of confidence in the assignment. google.com

Mass Spectrometry for Molecular Structure Confirmation and Isomer Differentiation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and providing structural information through its fragmentation pattern. The nominal molecular weight of the compound (C₉H₁₄O₂) is 154 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 154. However, for carboxylic acids, this peak can sometimes be weak. More commonly, fragmentation occurs. Key expected fragments would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ at m/z 137.

Loss of a carboxyl group (•COOH): [M - 45]⁺ at m/z 109, corresponding to the bicyclo[3.2.1]octyl cation.

Loss of water (H₂O): [M - 18]⁺ at m/z 136, although this is more common in chemical ionization.

For analytical purposes, the acid is often converted to its methyl ester (C₁₀H₁₆O₂), which has a molecular weight of 168 g/mol and generally provides a clearer mass spectrum. The mass spectrum of the methyl ester of the related bicyclo[3.2.1]octane-6-carboxylic acid shows a small molecular ion at m/z 168, a significant ion at m/z 136 (loss of methanol (B129727), CH₃OH), and a base peak at m/z 87. plymouth.ac.ukplymouth.ac.uk A similar pattern would be expected for the methyl ester of the C-3 isomer, which helps in differentiating it from other isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound154137, 109
This compound, methyl ester168136, 87

Chromatographic Methods for Purity and Isomer Analysis (e.g., HPLC, LC-MS, GCxGC-MS)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its isomers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and purification of carboxylic acids. Reversed-phase HPLC, using a C18 column with an acidified water/acetonitrile or water/methanol mobile phase, would be effective for determining the purity of a sample. Detection can be achieved using a UV detector at low wavelengths (~210 nm) or, more effectively, with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid must first be derivatized, typically to its methyl ester, to increase its volatility. GC-MS is a powerful technique for separating and identifying different isomers of bicyclo[3.2.1]octane carboxylic acid, as they often exhibit slightly different retention times. plymouth.ac.uk The coupled mass spectrometer provides immediate identification of the eluting peaks based on their fragmentation patterns.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This advanced technique provides significantly higher resolving power than conventional GC-MS, making it ideal for analyzing complex mixtures containing numerous isomers. GCxGC-MS has been successfully used to resolve individual isomers of bicyclic acids found in petroleum samples, demonstrating its capability to separate closely related structures like the various positional and stereoisomers of methyl bicyclo[3.2.1]octane carboxylate. plymouth.ac.ukplymouth.ac.uk

Theoretical and Computational Studies on Bicyclo 3.2.1 Octane 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of bicyclo[3.2.1]octane systems. These methods allow for a detailed examination of the molecule at the atomic level.

DFT calculations are employed to analyze the electron density distribution within the bicyclo[3.2.1]octane framework, which is crucial for understanding its chemical behavior. acs.orgresearchgate.net The electron density is a fundamental property that can be used to describe the excited states of these molecules. acs.org Theoretical investigations using DFT at the B3LYP/6-31G* level have been performed to study the electronic properties of active isomers of the bicyclo[3.2.1]octane skeleton. acs.orgresearchgate.net The introduction of substituents, such as nitro groups and aza nitrogen atoms, significantly alters the electronic landscape. nih.gov Analysis of the electrostatic potential is a key part of these studies, helping to predict how the molecule will interact with other chemical species. nih.gov

The bicyclo[3.2.1]octane framework is a rigid and strained structure, and computational studies are vital for understanding its stability relative to other isomers. In a comprehensive computational analysis of fifteen C8H14 isomers, the bicyclo[3.2.1]octane skeleton was identified as the most stable structure. nih.gov This inherent stability is attributed to an optimized geometry that minimizes both ring and torsional strain compared to other bridged, fused, and spirocyclic arrangements. rsc.org

DFT calculations have been used to investigate the relative stabilities of different conformers, such as the chair-like and boat-like conformations in related azabicyclo[3.2.1]octane systems. rsc.org For the parent bicyclo[3.2.1]octane, the chair-like conformation is generally found to be more stable. rsc.org The energy difference between various isomers highlights the unique stability of the bicyclo[3.2.1]octane core.

Table 1: Relative Stability of C8H14 Bicyclic Isomers Calculated at the B3LYP/6-311G* Level. nih.gov
IsomerTypeRelative Energy (kcal/mol)
Bicyclo[3.2.1]octaneBridged0.00
cis-OctahydropentaleneFused0.24
Bicyclo[2.2.2]octaneBridged0.70
trans-OctahydropentaleneFused8.14
cis-Bicyclo[4.2.0]octaneFused19.84
Spiro[3.4]octaneSpiro20.44

Understanding the mechanisms of chemical reactions involving the bicyclo[3.2.1]octane framework relies heavily on the computational analysis of transition states. DFT calculations are used to model the energy landscape of a reaction, identifying the structures and energies of intermediates and transition states. researchgate.netresearchgate.net This information is critical for explaining observed stereoselectivities and reaction rates.

For instance, in organocatalytic domino Michael-Henry reactions that form bicyclo[3.2.1]octane derivatives, theoretical DFT calculations on the transition states have been carried out to reveal the origins of the excellent stereoselectivities observed. researchgate.net Similarly, the generation and interception of highly strained and reactive intermediates, such as bicyclo[3.2.1]oct-2-yne, have been studied through computational procedures that calculate transition state geometries using methods like nudged elastic band with transition state optimization (NEB-TS). researchgate.net These analyses provide a molecular-level picture of the reaction pathway, guiding the development of new synthetic methods.

Molecular Dynamics and Simulations for Conformational Flexibility

While the bicyclo[3.2.1]octane skeleton is relatively rigid, it and its substituents possess conformational flexibility that influences molecular recognition and reactivity. Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics.

Although extensive MD studies focusing specifically on Bicyclo[3.2.1]octane-3-carboxylic acid are not widely available in the literature, the technique has been applied to closely related systems. For example, MD simulations have been used to investigate conformational equilibria in peptides that incorporate bicyclic amino acid scaffolds derived from the bicyclo[3.2.1]octane system as reverse-turn mimetics. acs.org Furthermore, long MD simulations are employed to understand the conformational signatures and ligand-induced changes when bicyclo[3.2.1]octane derivatives bind to biological targets like proteins. researchgate.net

The carboxylic acid group itself is subject to conformational preferences (syn vs. anti) that are influenced by the surrounding solvent environment. MD simulations, combined with quantum mechanics, can be used to explore the free energy landscape of the carboxyl group's rotation, clarifying how intermolecular interactions with solvent molecules, like water, stabilize different conformers. nih.gov These studies are crucial for accurately modeling the behavior of this compound in biological and chemical systems.

Predicting Reactivity and Selectivity through Computational Modeling

Computational modeling is a predictive tool for understanding the reactivity and selectivity of this compound. By calculating properties like molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potentials, researchers can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

DFT computations have been central to understanding the heightened reactivity of highly strained olefins, known as anti-Bredt olefins, within bicyclic systems including the [3.2.1] framework. These models confirm the geometric distortion (twisting and pyramidalization) of the double bond, which is key to its reactivity in various cycloaddition reactions. Computational modeling also helps rationalize the stereochemical outcomes of reactions. The inherent conformational preferences of the bicyclic skeleton create distinct steric environments, and attacking reagents will preferentially approach from the less hindered face, a phenomenon that can be modeled and quantified through computation. rsc.org This predictive power is essential for designing stereoselective syntheses of complex natural products and therapeutic agents containing the bicyclo[3.2.1]octane core.

Comparative Computational Analysis with Related Bridged Systems

To better understand the unique properties of the bicyclo[3.2.1]octane system, computational studies often include a comparative analysis with other bridged bicyclic structures, such as bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane. These comparisons highlight how the number of atoms in each bridge affects the strain, stability, and geometry of the molecule.

Table 2: Comparative Energetic and Geometric Data for Bicyclo[3.2.1]octane and Bicyclo[2.2.2]octane. acs.orgresearchgate.net
ParameterBicyclo[3.2.1]octaneBicyclo[2.2.2]octane
Relative Energy (kcal/mol)0.000.70
SymmetryAsymmetricSymmetric
Key Bond Lengths (Å)Varies (e.g., 1.53 Å)Uniform (e.g., 1.53 Å)
Key Dihedral Angles (°)Varies (e.g., -59.45 to 17.91)More uniform (e.g., 0.37 to 75.52)

Applications of Bicyclo 3.2.1 Octane 3 Carboxylic Acid As a Synthetic Intermediate and Building Block

Construction of Complex Natural Products Bearing the Bicyclo[3.2.1]octane Moiety

The inherent structural rigidity and defined stereochemistry of the bicyclo[3.2.1]octane system make it a strategic starting point for the total synthesis of intricate natural products. mdpi.comnih.gov Synthetic chemists leverage this pre-organized core to reduce the conformational complexity of synthetic intermediates, thereby facilitating stereocontrolled transformations en route to the target molecule.

The bicyclo[3.2.1]octane core is a key structural feature of many complex diterpenoid alkaloids, such as Aconitine. nih.govrsc.org The synthesis of Aconitine's highly oxidized and sterically congested hexacyclic ring system represents a formidable challenge in organic synthesis. rsc.org Strategies to construct the core bicyclo[3.2.1]octane portion of these molecules are central to their total synthesis.

Recent synthetic efforts have focused on developing concise and stereoselective routes to the BCDF tetracyclic ring system of C19-diterpenoid alkaloids, which includes the bicyclo[3.2.1]octane CD rings. nih.govrsc.orgrsc.org One successful approach begins with a pre-formed bridged [3.2.1] ring system, which is then elaborated through a series of regio- and stereoselective reactions. nih.govrsc.org A key transformation in this strategy is a palladium-catalyzed transannular alkenylation, which forges the functionalized bridged F ring. nih.govrsc.org Another powerful method involves a ruthenium-catalyzed enyne cycloisomerization to assemble the bridged CD ring system of Aconitine. rsc.orgdntb.gov.ua This reaction efficiently constructs the complex bicyclic core in a single step. These methods provide valuable tools for accessing not only Aconitine but also its less toxic analogs, which are emerging as promising candidates for treating pain and inflammation. rsc.org

Synthetic Strategy Key Reaction Target Ring System Reference
Transannular AlkenylationPd-catalyzed reaction of an allylic side chainBCDF tetracyclic system of C19-DTAs nih.gov, rsc.org
Enyne CycloisomerizationRuthenium-catalyzed cyclizationOxidized bicyclo[3.2.1]octane CD rings rsc.org, dntb.gov.ua
Intramolecular Diels-AlderIMDA of a 5-vinyl-1,3-cyclohexadieneTricyclo[3.2.1.02.7]octane precursor nih.gov

The 8-azabicyclo[3.2.1]octane skeleton is the defining core structure of tropane (B1204802) alkaloids, a class of biologically active compounds that includes cocaine and scopolamine. scispace.comnih.govrsc.org This heterocyclic scaffold is a nitrogen-containing analogue of the carbocyclic bicyclo[3.2.1]octane system. The synthesis of tropane alkaloids and their derivatives often relies on the construction of this specific bicyclic framework. nih.gov

A general approach to the 8-azabicyclo[3.2.1]octane core involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.gov This strategy allows for the efficient synthesis of various tropane alkaloids and enables late-stage structural diversification at key positions (N8, C3, C6, or C7), which is critical for modulating biological properties. nih.gov Derivatives such as ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serve as key intermediates, where the ketone group at the C3 position allows for further chemical modifications. The rigid bicyclic structure imparts significant stereochemical stability, making these compounds valuable building blocks in medicinal chemistry.

Design and Synthesis of Conformationally Restricted Analogues for Chemical Biology

The conformational rigidity of the bicyclo[3.2.1]octane scaffold is a highly desirable feature for designing molecular probes and peptidomimetics in chemical biology. By incorporating this rigid core into flexible molecules like peptides, researchers can lock the molecule into a specific three-dimensional shape, which is crucial for studying structure-activity relationships and improving binding affinity to biological targets. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The incorporation of rigid scaffolds like bicyclo[3.2.1]octane is a common strategy to achieve this. For instance, 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids, have been developed as conformationally constrained dipeptide isosteres. acs.org These scaffolds can mimic or stabilize specific secondary structures in peptides, such as reverse turns. researchgate.net The stability and rigidity of the bicyclic skeleton, combined with the ability to control all stereocenters, make these structures powerful tools in peptidomimetic design. acs.orgorcid.org

Building on the principles of peptidomimetics, chemists have synthesized novel amino acids that incorporate the bicyclo[3.2.1]octane framework. These constrained amino acids serve as building blocks for creating peptides with predictable and stable conformations. nih.gov

Examples include 3-aminobicyclo[3.2.1]octane-3-carboxylic acid and its isomers. nih.gov The synthesis of these compounds provides optically symmetrical amino acids, which can be used to probe biological systems without the need for optical resolution. nih.gov Another example is 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a constrained, quaternary analogue of proline. nih.gov The introduction of such rigid, non-proteinogenic residues into a peptide chain dramatically reduces the available conformational space, which is a useful tool for studying the conformational requirements for biological activity. nih.gov Similarly, novel 3-azabicyclo[3.2.1]octane β-amino esters have been prepared from norbornene β-amino acids through a sequence of dihydroxylation, oxidative cleavage, and reductive amination. arkat-usa.org

Role in Medicinal Chemistry Research as Scaffolds for Ligands and Inhibitors (Focus on chemical synthesis/design)

In medicinal chemistry, the bicyclo[3.2.1]octane skeleton is a privileged scaffold for the design of ligands and inhibitors targeting various biological systems, particularly transporters and receptors in the central nervous system. acs.org The rigid framework allows for precise positioning of functional groups to optimize interactions with a biological target.

A prominent application is in the development of inhibitors for monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), which are targets for drugs treating neurological disorders and substance abuse. acs.orgnih.govnih.gov Cocaine's stimulant properties, for example, derive from its inhibition of these transporters. acs.org Researchers have designed numerous analogues based on the 8-azabicyclo[3.2.1]octane (tropane) core of cocaine. nih.gov

Significantly, studies have shown that the nitrogen atom at the 8-position is not essential for potent binding. acs.orgnih.gov This has led to the synthesis and evaluation of a wide range of carbocyclic and heterocyclic analogues, including 8-oxa-, 8-thia-, and 8-carbabicyclo[3.2.1]octanes. acs.orgnih.govnih.gov The synthesis of these scaffolds often involves a key intermediate that can be functionalized, for example, through Suzuki or Stille cross-coupling reactions to introduce various aryl groups at the C3 position. nih.govnih.gov By systematically modifying the scaffold and its substituents, chemists can fine-tune the potency and selectivity of these compounds for different monoamine transporters. acs.orgnih.gov

Scaffold Target(s) Significance in Design Reference
8-Azabicyclo[3.2.1]octaneDAT, SERTCore of tropane alkaloids; classic scaffold for transporter inhibitors. nih.gov, nih.gov
8-Oxabicyclo[3.2.1]octaneDAT, SERTDemonstrates that the 8-aza nitrogen is not required for potent inhibition. nih.gov
8-Thiabicyclo[3.2.1]octaneDAT, SERTProvides potent and selective inhibitors of DAT and SERT. nih.gov
8-Carbabicyclo[3.2.1]octaneDAT, SERTMethylene (B1212753) substitution for the heteroatom yields potent inhibitors, confirming the topological properties are key. acs.org

As Bioisosteres for Aromatic and Alicyclic Systems

In drug design, replacing planar aromatic rings with saturated three-dimensional scaffolds is an increasingly recognized strategy to improve physicochemical and pharmacological properties. researchgate.net This "escape from flatland" approach can enhance solubility, metabolic stability, and potency while reducing lipophilicity. researchgate.net The bicyclo[3.2.1]octane core is utilized as a bioisostere—a substituent with similar physical or chemical properties that produces broadly similar biological effects—for both aromatic (e.g., phenyl) and alicyclic (e.g., cyclohexane) rings. researchgate.netchemrxiv.org

The use of caged hydrocarbons like bicyclo[3.2.1]octane as bioisosteres for arenes has led to significant improvements in drug candidates. researchgate.net By replacing a flat phenyl ring with a non-planar, C(sp³)-rich bicyclic scaffold, researchers can explore new chemical space and modulate a compound's properties. ucl.ac.uk For instance, replacing a para-substituted phenyl ring with a bicyclo[2.2.2]octane, a structurally related scaffold, has been shown to alter key properties such as acidity (pKa), lipophilicity (logP), and water solubility. nih.gov While bicyclo[2.2.2]octane itself can decrease acidity and solubility compared to a phenyl ring, the introduction of heteroatoms into the bicyclic frame can restore or even improve these properties, demonstrating the tunability of such bioisosteres. nih.gov Bicyclo[3.2.1]octane derivatives serve as three-dimensional analogs of cis-1,3-disubstituted cyclohexanes and cyclopentanes, offering a rigid framework that locks substituents into well-defined spatial orientations. chemrxiv.org

Table 1: Comparison of Physicochemical Properties for Phenyl Ring and Bicyclic Bioisosteres

Compound/Fragment Property Value Finding
para-Methyl benzoic acid pKa 4.5 Aromatic acid reference. nih.gov
Bicyclo[2.2.2]octane carboxylic acid pKa 5.6 Replacement with bicycloalkane reduces acidity. nih.gov
Imatinib (contains phenyl rings) clogP 4.5 Reference drug lipophilicity. nih.gov
Imatinib with Bicyclo[2.2.2]octane replacement clogP 3.6 Saturated bioisostere reduces calculated lipophilicity. nih.gov
Imatinib (contains phenyl rings) Water Solubility - Reference drug solubility. nih.gov

Note: Data for the closely related Bicyclo[2.2.2]octane is used to illustrate the principles of bioisosterism applicable to bicyclic scaffolds.

Development of Ligands and Inhibitors with Modulated Binding Affinity

The defined topology of the bicyclo[3.2.1]octane scaffold is crucial for its use in developing potent ligands and inhibitors for various biological targets. The rigid structure can fit into specific binding pockets of enzymes and receptors, potentially offering higher affinity and selectivity compared to more flexible acyclic or monocyclic analogs.

One prominent application is in the development of agents targeting central nervous system transporters. Studies on a series of bicyclo[3.2.1]octanes revealed them to be potent inhibitors of both dopamine (DAT) and serotonin (SERT) transporters. nih.gov This research confirmed that a heteroatom in the bridge, common in tropane-based inhibitors like cocaine, is not essential for potent binding. This suggests that the three-dimensional shape of the ligand is a more critical determinant for stereospecific binding at the acceptor site than a specific functional group within the core structure. nih.gov

In another example, constraining a flexible piperidine (B6355638) core into a more rigid azabicyclo[3.2.1]octane scaffold proved highly beneficial for inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammation. This structural modification resulted in a significant boost in potency. acs.org

Table 2: Impact of Bicyclic Scaffold on NAAA Inhibitor Potency

Compound Core Structure h-NAAA IC₅₀ (µM)
Parent Hit (Compound 1) Piperidine ~1.15 (inferred)
Analog 20 Azabicyclo[3.2.1]octane 0.23
Analog 50 (ARN19689) Substituted Azabicyclo[3.2.1]octane 0.042

Data sourced from a study on NAAA inhibitors, demonstrating a ~5-fold potency increase from the parent hit to analog 20, and further optimization leading to the low nanomolar potency of analog 50. acs.org

Furthermore, derivatives of 8-azathis compound have been developed as modulating agents for the enzyme autotaxin (ATX). google.com Inhibition of ATX is a therapeutic strategy for treating demyelination associated with injury or disease. google.com The bicyclo[3.2.1]octyl amide framework has also been employed to create allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which have therapeutic potential for central nervous system disorders. google.com The bicyclic core is also integral to ligands developed for vasopressin V1a receptors; replacement of the 1,3,3-trimethyl-6-aza-bicyclo[3.2.1]octan-6-yl moiety in lead compounds with other cyclic amines resulted in a significant loss of binding affinity, highlighting the scaffold's importance. nih.gov

Utilization in Materials Science and Fine Chemical Synthesis

Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable compounds in the broader field of chemical synthesis. They serve as versatile building blocks for constructing more complex molecules, a key aspect of fine chemical synthesis. lookchem.comontosight.ai

The synthesis of fine chemicals often requires intermediates with well-defined stereochemistry and functionality. The rigid bicyclic structure of this compound provides a robust platform from which to build, allowing for stereocontrolled transformations. The carboxylic acid group itself is a versatile functional handle, enabling reactions such as amidation and esterification to link the bicyclic core to other molecular fragments. ontosight.ai The compound is used as an intermediate in the synthesis of more complex organic molecules, which may be precursors for various industrial products. For instance, derivatives have been prepared through multi-step organic synthesis pathways, including the introduction of various alkyl groups at the 3-position alongside the carboxylic acid. google.com These synthetic routes yield unique structures that can be used to study biological processes or to design new ligands for specific targets. ontosight.ai The development of enantioselective synthesis methods, for example from chiral starting materials like carvone (B1668592), further broadens the utility of these bicyclic systems by providing access to enantiomerically pure forms for specialized applications. mdpi.comevitachem.com

In materials science, derivatives of bicyclic compounds can be incorporated into polymers or other materials to impart specific physical and chemical properties. ontosight.ai The rigidity and defined shape of the bicyclo[3.2.1]octane unit can influence the bulk properties of a material, such as its thermal stability, morphology, and mechanical strength. While specific, large-scale material applications are not broadly detailed in primary literature, the use of such unique organic scaffolds is a recognized strategy for developing novel materials.

Q & A

Q. Notes

  • Data Tables : Referenced in answers (e.g., Table 3 , GC yields ).
  • Contradictions : Addressed via comparative SAR and purity validation.
  • Methodologies : Emphasized reproducibility per guidelines.

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